
Ethyl 2,5-dioxopyrrole-1-carboxylate
Overview
Description
Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS: 55750-49-7) is a pyrrole derivative characterized by two ketone groups at positions 2 and 5 and an ethyl ester moiety at position 1. Key properties include:
- Molecular formula: C₇H₇NO₄
- Molecular weight: 169.14 g/mol
- Physical properties: Boiling point 257.3 °C, flash point 109.4 °C, and storage at +2 to +8 °C .
- Synthesis: Often prepared via condensation of ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with substituted formylpyrroles under acidic conditions .
- Applications: Used as a precursor in heterocyclic chemistry and medicinal research, particularly in antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dioxopyrrole-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with ethanol in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include:
Reagents: Maleic anhydride, ethanol, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours
The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Reaction Scheme:
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Starting Materials:
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Ethyl cyanoacetate
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Aldehyde or ketone
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Acid catalyst (e.g., p-toluenesulfonic acid)
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Reaction Conditions:
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Heating under reflux in an organic solvent (e.g., ethanol)
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Expected Products:
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Ethyl 2,5-dioxopyrrole-1-carboxylate as the main product.
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Chemical Reactions Involving this compound
This compound participates in several significant chemical reactions due to its electrophilic nature and the presence of functional groups conducive to nucleophilic attack.
Key Reactions:
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Nucleophilic Substitution Reactions:
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This compound can undergo nucleophilic substitution with amines or alcohols to form amides or esters.
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Michael Addition Reactions:
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The compound can act as a Michael acceptor in reactions with nucleophiles such as thiols or amines, leading to the formation of substituted pyrroles.
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Reaction Examples:
Reaction Type | Reactants | Products |
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Nucleophilic Substitution | This compound + Amine | Amide derivative |
Michael Addition | This compound + Thiol | Substituted pyrrole |
Research Findings on Chemical Behavior
Recent studies have explored the reactivity of this compound in various contexts:
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Reactivity with Nucleophiles: Research indicates that hydroxylamine can act as a binucleophile, attacking both the carbonyl and ester functionalities, leading to complex heterocyclic structures such as isoxazines .
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Synthesis of Derivatives: The compound has been utilized in multicomponent synthesis strategies to produce a variety of derivatives with potential biological activity .
Scientific Research Applications
Organic Synthesis
Ethyl 2,5-dioxopyrrole-1-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of pyrrole derivatives, which have applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pyrrole Derivatives
A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. The reaction involved the condensation of this compound with various amines, leading to the formation of substituted pyrroles with potential biological activity. The yields were reported to be high, indicating the efficiency of this synthetic route .
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity against various targets.
Case Study: Kinase Inhibition
Research has explored the role of this compound derivatives as inhibitors of specific kinases involved in cancer progression. Modifications to the dioxopyrrole structure have resulted in compounds that exhibit promising inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target implicated in multiple cancer pathways. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the pyrrole ring for enhancing potency .
Material Science
In material science, this compound is utilized in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for incorporation into polymer blends used in organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Organic Photovoltaics
A recent study demonstrated the incorporation of this compound into polymeric systems aimed at improving charge transport properties in organic photovoltaic devices. The results indicated enhanced efficiency and stability of devices fabricated with these materials compared to traditional systems .
Analytical Applications
This compound has been employed as a reagent in analytical chemistry for the detection and quantification of various analytes. Its unique reactivity allows for selective derivatization processes.
Case Study: Chromatographic Analysis
In chromatographic methods, this compound has been used to derivatize amino acids and other polar compounds to enhance their detectability by mass spectrometry. This application has significant implications for biochemical analysis and quality control in pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxopyrrole-1-carboxylate involves its interaction with biological targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2)
- Structure : Methyl groups at positions 2 and 5; ester at position 3.
- Molecular formula: C₉H₁₃NO₂; Molecular weight: 167.21 g/mol .
- Key differences :
- Lacks the dioxo groups, reducing electrophilicity compared to the target compound.
- Simpler substitution pattern, making it less reactive in cycloaddition reactions.
- Applications : Intermediate in organic synthesis, with use in dye and polymer chemistry .
Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Structure : Bulky tert-butyl and ethoxy substituents; 4-oxo group.
- Synthesis : Derived from O-benzylation and Oxone oxidation of precursor pyrroles .
- Key differences: Steric hindrance from tert-butyl groups limits reactivity in nucleophilic substitutions. Higher molecular weight (C₁₆H₂₇NO₅, ~313.39 g/mol) due to bulky substituents .
- Applications : Used in nitroxide radical precursor synthesis .
4,5-Disubstituted Ethyl Pyrrole Derivatives (e.g., Compounds 7a–c)
- Structure: Substituted with 3-aminophenyl and cyano groups.
- Molecular weights : 362–454 g/mol .
- Higher complexity in synthesis, involving multi-step alkylation and cyanation .
- Applications : Explored in antimalarial and antimicrobial agent development .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Cyclopenta-fused pyrrolidine ring with a 5-oxo group.
- Molecular formula: C₁₂H₁₉NO₃; Molecular weight: 225.28 g/mol .
- Key differences: Rigid bicyclic structure enhances thermal stability. Limited solubility in polar solvents due to non-planar geometry .
- Applications : Intermediate in peptide mimetics and bioactive molecule synthesis .
Comparative Data Table
Research Findings and Trends
- Reactivity : this compound exhibits higher electrophilicity due to its dioxo groups, enabling participation in Michael additions and Diels-Alder reactions, unlike dimethyl or tert-butyl analogs .
- Biological Activity: Derivatives with aromatic substituents (e.g., 3-aminophenyl) show enhanced antimalarial activity compared to non-aromatic analogs .
- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability but reduce solubility .
Biological Activity
Ethyl 2,5-dioxopyrrole-1-carboxylate (EDPC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of EDPC, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole structure, which contributes to its biological properties. The compound features a dioxopyrrole moiety that enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of EDPC and related compounds. For instance, a study assessed the cytotoxic effects of various pyrrole derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with EDPC being among the compounds evaluated.
Case Study: Anticancer Evaluation
In a controlled experiment, A549 cells were treated with EDPC at varying concentrations. The cell viability was measured using an MTT assay after 24 hours of exposure. The findings are summarized in Table 1.
Compound | Concentration (µM) | Cell Viability (%) | Statistical Significance |
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This compound | 100 | 66 | p < 0.05 |
Cisplatin | 100 | 45 | p < 0.01 |
The results demonstrate that EDPC has a notable effect on reducing cell viability in cancer cells compared to the standard chemotherapeutic agent cisplatin.
Antimicrobial Activity
EDPC has also been investigated for its antimicrobial properties against various pathogens. A study screened the compound against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus.
Case Study: Antimicrobial Evaluation
The antimicrobial activity of EDPC was assessed using the minimum inhibitory concentration (MIC) method. The results are presented in Table 2.
Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |
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Klebsiella pneumoniae | 12.5 | 15 |
Staphylococcus aureus | 25 | 10 |
These findings indicate that EDPC exhibits significant antimicrobial activity, particularly against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of EDPC can be attributed to several mechanisms:
- Cytotoxicity : The dioxopyrrole structure may interact with cellular components, leading to apoptosis in cancer cells.
- Antimicrobial Action : EDPC appears to disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antibacterial effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of EDPC derivatives. Research indicates that modifications to the pyrrole ring can enhance or diminish both anticancer and antimicrobial activities.
Table 3: SAR Analysis of Pyrrole Derivatives
Derivative | Modification | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |
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EDPC | None | 66 | 12.5 |
Derivative A | Methyl substitution | 50 | 15 |
Derivative B | Halogen substitution | 70 | 20 |
Q & A
Q. What are the common synthetic routes for Ethyl 2,5-dioxopyrrolidine-1-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization or functionalization of pyrrolidine precursors. For example:
- Step 1 : React a substituted pyrrolidine with ethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to deprotonate intermediates .
- Step 2 : Oxidize the intermediate using Jones reagent (CrO₃ in H₂SO₄) to introduce the 2,5-diketo groups. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution) and confirm structure via H NMR (e.g., ester carbonyl resonance at δ ~4.2 ppm for -CH₂CH₃) .
Q. How can crystallographic software like SHELX resolve structural ambiguities in pyrrolidine derivatives?
Level: Advanced
Methodological Answer:
SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) is critical for resolving disorders or tautomerism in diketopyrrolidines:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data. For twinned crystals, apply TwinRotMat in SHELXL to model twin domains .
- Refinement : Constrain anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5% discrepancy) and CheckCIF/PLATON for geometry outliers .
- Case Study : A 2020 study resolved keto-enol tautomerism in a similar pyrrolidine derivative using SHELXL’s restraints for bond lengths and angles .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or dynamic equilibria. Follow this protocol:
Tables for Reference
Q. Table 1: Key Spectroscopic Benchmarks for Ethyl 2,5-dioxopyrrolidine-1-carboxylate
Technique | Expected Data | Source |
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H NMR | δ 4.2 (q, -OCH₂CH₃), δ 2.8 (s, diketone) | |
HRMS (ESI+) | m/z 199.0844 [M+H]⁺ (C₈H₁₁NO₄) | |
IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (diketone) |
Properties
IUPAC Name |
ethyl 2,5-dioxopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXSQROIUORWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313039 | |
Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-49-7 | |
Record name | Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266054 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55750-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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